1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine
Description
1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine is a secondary amine featuring a pyrrolidine ring substituted with a propan-2-yl group at the 1-position and a propan-2-amine moiety at the 2-position. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.31 g/mol. This compound is likely synthesized via reductive amination or Leuckart-Wallach reactions, as suggested by analogous methods for related amines .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrrolidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-8(2)12-6-4-5-10(12)7-9(3)11/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
YHVBMWHBTZBDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1CC(C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain proteins and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Aromatic vs. Aliphatic Substituents
- Phenyl and Pyridine Derivatives: Compounds like (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine and 1-(pyridin-2-yl)propan-2-amine exhibit aromaticity, enhancing π-π stacking interactions and altering solubility.
- Thiophene-Imine Analogues: The thiophene ring in 1-[(thiophen-2-ylmethylidene)amino]propan-2-amine introduces sulfur-mediated electronic effects, favoring metal coordination (e.g., Co(III) complexes) , unlike the purely aliphatic target compound.
Stereochemical Considerations
- The (1S,2R)-configured phenyl-pyrrolidine derivative highlights the role of stereochemistry in biological activity. The target compound’s non-chiral pyrrolidine may offer broader synthetic accessibility but less selectivity in target binding.
Functional Group Variations
- Amine vs. Imine Groups : While the target compound features a secondary amine, thiophene-imine analogues form Schiff bases, enabling metal chelation. This distinction limits the target compound’s utility in coordination chemistry but enhances stability under physiological conditions.
- Methoxy Substituents : Derivatives like 1-(3,4-dimethoxyphenyl)propan-2-amine demonstrate how electron-donating groups enhance bioactivity (e.g., spasmolytic effects). The target compound’s lack of methoxy groups may reduce such effects but simplify metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
